The ILK-kindlin-2 interaction is highly conserved across species, highlighting its biological significance. This interaction is mediated by specific domains within each protein: the pseudokinase domain (pKD) of ILK and the F2PH subdomain of kindlin-2. []
Ilk-IN-2 is a selective inhibitor of integrin-linked kinase (ILK), an important protein involved in various cellular processes including cell survival, proliferation, and migration. ILK has been implicated in the progression of several types of cancer, making its inhibitors a target for therapeutic development. The compound is classified as a small molecule inhibitor and has been studied for its potential to disrupt ILK-mediated signaling pathways.
The synthesis of Ilk-IN-2 typically involves multiple synthetic steps that may include:
Detailed synthetic routes can vary based on the specific structural modifications intended for Ilk-IN-2.
Ilk-IN-2 can be characterized by its unique molecular structure which includes:
The molecular formula and exact structural data can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Ilk-IN-2 undergoes various chemical reactions during its synthesis and biological interactions:
The kinetics of these reactions can be studied using enzyme assays or binding studies to determine the efficacy and potency of Ilk-IN-2 as an ILK inhibitor.
The mechanism of action for Ilk-IN-2 involves:
Research studies often utilize cell lines expressing ILK to quantify the effects of Ilk-IN-2 on cell viability and migration.
Ilk-IN-2 has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: